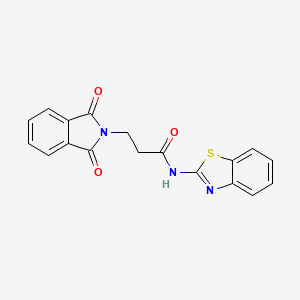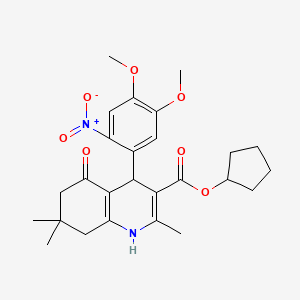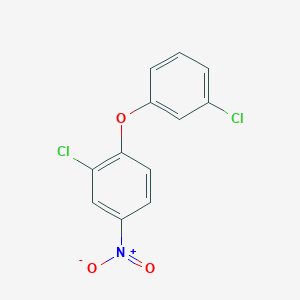
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide, also known as MTB, is a synthetic compound that has been widely studied for its potential therapeutic applications. It belongs to the class of thiazolidinone derivatives and has been found to have a range of biochemical and physiological effects.
作用機序
The exact mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide is not fully understood, but it is thought to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and inflammation, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has also been found to activate the p53 pathway, which is involved in regulating cell growth and apoptosis.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, it has been shown to have antioxidant activity and can protect cells from oxidative stress. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide in lab experiments is its low toxicity. It has been found to have a high therapeutic index, meaning that it is effective at low concentrations and has minimal toxicity to normal cells. However, one limitation is that N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide is not very water-soluble, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is its potential as a treatment for inflammatory bowel disease. Additionally, there is ongoing research on the use of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide in combination with other drugs for the treatment of cancer.
合成法
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide can be synthesized by the reaction of 2-pyridinethiol with 5-methyl-1,3,4-thiadiazole-2-amine in the presence of a base. The resulting intermediate is then reacted with 2-chlorobutanoyl chloride to yield N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide.
科学的研究の応用
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of arthritis and colitis.
特性
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-pyridin-2-ylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS2/c1-3-9(19-10-6-4-5-7-13-10)11(17)14-12-16-15-8(2)18-12/h4-7,9H,3H2,1-2H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKZJYVOKAOENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)SC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(2-pyridinylthio)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(2,7-diethoxy-1-naphthyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5172057.png)
![5-(4-chlorophenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5172058.png)
![4-[(4-benzyl-1-piperidinyl)methyl]-N-cyclopentylbenzamide](/img/structure/B5172069.png)

![N-(2-fluoro-4-{[(2-methoxyethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5172087.png)

![2-(2-fluorophenyl)-3-[2-(1-piperidinyl)ethyl]-1,3-thiazolidin-4-one hydrochloride](/img/structure/B5172099.png)
![4-[7-(4-chlorophenyl)-3-cyano-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-4-quinolinyl]-2-methoxyphenyl acetate](/img/structure/B5172104.png)
![4-nitro-N-(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B5172106.png)
![N-mesityl-2-{[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]thio}propanamide](/img/structure/B5172117.png)


